Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5438-11-9 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-[1-(1H-pyrrol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N2O/c1-10(12-8-5-9-14-12)15-13(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,15,16) |
InChI Key |
FAEQETDDYMFNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 1 1h Pyrrol 2 Yl Ethyl Benzamide and Its Structural Analogues
Strategies for Pyrrole (B145914) Ring Functionalization and Derivatization
The pyrrole ring is a fundamental component of numerous biologically significant molecules. nih.gov Its synthesis and subsequent functionalization are critical steps in accessing the target benzamide (B126) and its analogues.
The creation of the pyrrole core is often achieved through classic condensation reactions that form the heterocyclic ring from acyclic precursors.
Paal-Knorr Synthesis : This is one of the most common methods for synthesizing substituted pyrroles. mdpi.com It involves the cyclization of a γ-dicarbonyl (1,4-dicarbonyl) compound with a primary amine or ammonia, typically under acidic conditions. mdpi.comuctm.edu For the synthesis of precursors to N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, a suitably chosen 1,4-dicarbonyl compound can react with an amine to furnish the desired pyrrole ring with specific substituents. The reaction is favored by catalysts with Brønsted acid sites, which facilitate the condensation and dehydration steps. mdpi.com
Clauson-Kaas Synthesis : This method provides a reliable route to N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a surrogate for a 1,4-dicarbonyl compound. organic-chemistry.orgnih.gov The reaction proceeds under acidic conditions, often using acetic acid, and is highly tolerant of various functional groups. organic-chemistry.orgnih.gov This approach is particularly useful for introducing substituents on the pyrrole nitrogen.
A key precursor for the title compound is 1-(1H-pyrrol-2-yl)ethanamine . This can be synthesized from 2-acetylpyrrole (B92022) , which is accessible through Friedel-Crafts acylation of pyrrole. The 2-acetylpyrrole can then be converted to the corresponding oxime, followed by reduction to yield the target amine. Another critical precursor, 1H-pyrrole-2-carbaldehyde , is a versatile intermediate that can be elaborated into the desired (1-aminoethyl) side chain. researchgate.net
Table 1: Comparison of Pyrrole Synthesis Methods
| Method | Starting Materials | Conditions | Advantages |
|---|---|---|---|
| Paal-Knorr Synthesis | γ-Dicarbonyl compound, Primary amine | Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, alumina) | High yields, operational simplicity. mdpi.com |
| Clauson-Kaas Synthesis | 2,5-Dimethoxytetrahydrofuran, Primary amine | Acid catalyst (e.g., acetic acid) | Tolerant of many functional groups, good for N-substituted pyrroles. nih.gov |
Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C2 position. This reactivity can be harnessed to introduce functional groups and build structural analogues. When the pyrrole nitrogen is protected, for instance with a sulfonyl or alkoxycarbonyl group, the reactivity and regioselectivity of the ring can be modulated. nih.gov
Acylation : Friedel-Crafts acylation is a common method to introduce an acyl group at the C2 position of the pyrrole ring. For N-protected pyrroles, acylation can be achieved using carboxylic acids activated in situ with reagents like trifluoroacetic anhydride. nih.gov
Halogenation : Regioselective bromination of pyrrole derivatives, such as pyrrole trichloroketone, can be controlled by stoichiometry at low temperatures to yield mono- or di-brominated products, which are versatile intermediates for further functionalization. rsc.org
Amide Bond Formation: Coupling Techniques and Conditions
The formation of the amide bond between the pyrrole-containing amine and a carboxylic acid (like benzoic acid) is a pivotal step. The choice of coupling method depends on the stability of the substrates, steric hindrance, and the presence of other functional groups.
These methods typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Acid Chloride Method : The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.orgnih.gov The resulting acyl chloride readily reacts with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Carbodiimide Coupling : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like N,N-dimethylaminopyridine (DMAP), facilitate the direct coupling of a carboxylic acid and an amine. nih.gov This method is widely used in peptide synthesis and is effective for forming amide bonds under mild conditions. nih.gov
Activated Esters : The carboxylic acid can be converted into an activated ester, for example, using 2-(trichloroacetyl)pyrroles, which act as acylating agents. The trichloromethyl group serves as a good leaving group, allowing the amide bond to form smoothly. rsc.org
Recent advancements have focused on developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, thereby reducing waste and often proceeding under milder conditions. ucl.ac.uk
Titanium(IV) Chloride (TiCl₄) : TiCl₄ can mediate the direct condensation of carboxylic acids and amines. The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures, providing the corresponding amides in good to excellent yields with preservation of stereochemical integrity for chiral substrates. nih.gov
Boronic Acid Catalysis : Arylboronic acids have been shown to catalyze the direct amidation between carboxylic acids and amines, typically requiring high temperatures and the removal of water.
Acyl Fluoride Protocol : An efficient protocol for coupling sterically hindered substrates and electron-deficient amines involves the in situ formation of acyl fluorides, which then react with the amine at elevated temperatures. rsc.org
Table 2: Selected Amide Bond Formation Techniques
| Technique | Reagents/Catalyst | Conditions | Key Features |
|---|---|---|---|
| Carbodiimide Coupling | DCC, DMAP | Room temperature | Mild conditions, widely applicable. nih.gov |
| Acid Chloride Method | SOCl₂, Pyridine | 0°C to reflux | Uses highly reactive intermediates. nih.gov |
| Titanium-Mediated | TiCl₄ | Pyridine, 85°C | Direct condensation, good for a wide range of substrates. nih.gov |
| Acyl Fluoride Protocol | Cyanuric fluoride | Elevated temperature | Effective for sterically hindered and electron-deficient substrates. rsc.org |
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions, where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. researchgate.netccspublishing.org.cn
Hantzsch-type Pyrrole Synthesis : The classic Hantzsch synthesis involves the reaction of a β-enaminone and an α-haloketone. researchgate.net This can be adapted into a three-component reaction, providing a direct route to highly functionalized pyrroles.
Four-Component Pyrrole Synthesis : A one-pot synthesis of highly functionalized pyrrole-3-carboxamide derivatives can be achieved through a four-component reaction involving two different primary amines, diketene, and nitrostyrene. This method proceeds under mild, neutral conditions without the need for catalysts. organic-chemistry.org
One-Pot Synthesis of 2-Aminopyrroles : Polysubstituted 2-aminopyrroles can be prepared via one-pot MCRs of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds like malononitrile. nih.gov These products can serve as versatile precursors for more complex structures.
These MCR strategies provide rapid access to diverse pyrrole scaffolds, which can then be further elaborated to yield the final target benzamides. uctm.edunih.gov
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of chiral analogues of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, where the stereocenter is located at the ethylamine (B1201723) bridge, necessitates the use of stereoselective synthetic methodologies. These approaches are critical for isolating specific enantiomers, which often exhibit distinct pharmacological profiles. Key strategies include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.
Asymmetric Catalysis: Transition-metal-catalyzed asymmetric synthesis represents a powerful tool for establishing the chiral center in the 1-(1H-pyrrol-2-yl)ethanamine precursor. Iridium-catalyzed asymmetric allylic dearomatization reactions have been successfully employed for the enantioselective synthesis of five-membered spiro-2H-pyrroles, which can serve as precursors to chiral pyrrole derivatives. nih.govsci-hub.red Similarly, palladium-catalyzed intermolecular asymmetric allylic dearomatization of polysubstituted pyrroles provides access to poly-substituted 2H-pyrrole products containing a chiral quaternary carbon center with high enantiomeric excess (up to 97% ee). sciengine.com
Organocatalysis offers a metal-free alternative for the enantioselective functionalization of pyrroles. Chiral phosphoric acids and chiral proline-based catalysts have been shown to be effective in promoting asymmetric Mannich and Friedel-Crafts reactions on pyrrole substrates. mdpi.comlibretexts.org For instance, the reaction of pyrrole with imines in the presence of a chiral phosphoric acid catalyst can yield enantiomerically enriched 1-(pyrrol-2-yl)ethanamine derivatives. The stereochemical outcome is dictated by the formation of a chiral ion pair between the catalyst and the imine, which directs the nucleophilic attack of the pyrrole from a specific face.
A summary of representative chiral catalysts and their applications in the synthesis of chiral pyrrole derivatives is presented in the table below.
| Catalyst Type | Reaction | Key Features | Reference |
| Iridium-Phosphoramidite Complex | Asymmetric Allylic Dearomatization | High diastereo- and enantioselectivity for spiro-2H-pyrroles. | nih.govsci-hub.red |
| Palladium-Chiral Ligand | Asymmetric Allylic Dearomatization | Access to chiral quaternary carbon centers in 2H-pyrroles. | sciengine.com |
| Chiral Phosphoric Acid | Asymmetric Mannich Reaction | Metal-free conditions, high enantioselectivity for α-aminoalkylated pyrroles. | mdpi.com |
| L-Proline | Asymmetric Aldol/Mannich Reactions | Readily available, inexpensive, "simplest enzyme" catalysis. | libretexts.org |
Chiral Auxiliaries: An alternative strategy involves the use of chiral auxiliaries. An achiral pyrrole precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction to introduce the ethylamine side chain, followed by cleavage of the auxiliary, affords the desired chiral amine. Evans auxiliaries (α-amino acid-based oxazolidinones) and pseudoephedrine-derived auxiliaries have been utilized in the asymmetric synthesis of various amine-containing compounds. nih.gov
Enzymatic Resolution: Kinetic resolution of a racemic mixture of 1-(1H-pyrrol-2-yl)ethanamine or a suitable precursor can also be employed. Lipases are commonly used enzymes for this purpose, selectively acylating one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles into the synthesis of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide and its analogues is crucial for developing environmentally sustainable and economically viable processes. researchgate.netjetir.org Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods that enhance atom economy and reduce waste. semanticscholar.orgucl.ac.uk
Green Catalysts and Solvents: The replacement of hazardous and stoichiometric reagents with recyclable and non-toxic catalysts is a cornerstone of green chemistry. researchgate.netnih.gov In the context of benzamide synthesis, traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.uk Greener alternatives include the use of heterogeneous catalysts, such as supported metal nanoparticles, which can be easily recovered and reused. nih.gov Biocatalysis, employing enzymes like lipases, offers a highly selective and environmentally benign approach to amide bond formation under mild, often aqueous, conditions. rsc.org
The choice of solvent has a profound impact on the environmental footprint of a synthetic process. Water is an ideal green solvent, and efforts have been made to develop synthetic methodologies that proceed efficiently in aqueous media. scilit.com Solvent-free reactions, where the neat reactants are mixed, represent an even more sustainable approach by completely eliminating solvent waste. tandfonline.com
The following table summarizes some green chemistry approaches applicable to the synthesis of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide analogues.
| Green Chemistry Principle | Application | Advantages | Reference(s) |
| Alternative Energy Source | Microwave-assisted Paal-Knorr pyrrole synthesis | Reduced reaction times, higher yields, solvent-free conditions. | pensoft.netmdpi.com |
| Use of Catalysis | Iodine-catalyzed synthesis of N-substituted pyrroles | Mild, efficient, and avoids hazardous reagents. | mdpi.com |
| Heterogeneous nanocatalysts for amide formation | Catalyst recyclability, reduced waste. | researchgate.netnih.gov | |
| Biocatalysis (e.g., lipases) for amidation | High selectivity, mild aqueous conditions. | rsc.org | |
| Use of Safer Solvents | Reactions in water | Environmentally benign, reduced toxicity. | scilit.com |
| Solvent-free synthesis | Elimination of solvent waste, improved atom economy. | tandfonline.com |
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis (SPOS) provides a powerful platform for the high-throughput synthesis of libraries of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide analogues, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov In SPOS, one of the reactants is covalently attached to an insoluble polymer support (resin), allowing for the use of excess reagents and simplified purification by filtration and washing. nih.govnih.gov
Synthesis of Benzamide Libraries: A common strategy for the solid-phase synthesis of benzamides involves attaching either the carboxylic acid or the amine component to the solid support. For the synthesis of a library of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide analogues with variations in the benzoyl moiety, the 1-(1H-pyrrol-2-yl)ethanamine core can be immobilized on a suitable resin. Conversely, to explore variations in the pyrrole-ethylamine portion, a series of benzoic acid derivatives can be attached to the solid support.
The Rink amide resin is a popular choice for the solid-phase synthesis of amides, as cleavage of the product from the resin under acidic conditions (e.g., with trifluoroacetic acid) directly yields the desired carboxamide. nih.gov The general synthetic sequence would involve:
Attachment of a protected amino acid or a suitable linker to the resin.
Coupling of the first building block (either the pyrrole-ethylamine or the benzoic acid).
Deprotection and coupling of the second building block.
Cleavage of the final product from the resin.
Traceless Linkers: The use of traceless linkers is an elegant approach in SPOS, where the point of attachment to the solid support is eliminated from the final molecule upon cleavage. For example, a sulfonamide linker can be employed, where the final amide product is released from the resin via a radical desulfonation reaction. researchgate.net
Applications in Library Generation: SPOS is amenable to automation and parallel synthesis, enabling the rapid generation of large and diverse libraries of compounds. By systematically varying the substituents on both the benzoyl and the pyrrole rings, a library of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide analogues can be synthesized and screened for desired biological activities. This combinatorial approach significantly accelerates the lead optimization process in drug discovery. researchgate.netnih.gov
The table below outlines a general solid-phase approach for the synthesis of a benzamide library.
| Step | Procedure | Purpose |
| 1. Resin Functionalization | Attach a suitable linker (e.g., Rink amide linker) to a polystyrene resin. | Provides a handle for attaching the first building block and allows for final product cleavage. |
| 2. Building Block Attachment | Couple a protected 1-(1H-pyrrol-2-yl)ethanamine to the resin. | Immobilizes the amine component on the solid support. |
| 3. Deprotection | Remove the protecting group from the immobilized amine. | Prepares the amine for coupling with the carboxylic acid. |
| 4. Acylation | React the resin-bound amine with a diverse set of carboxylic acids. | Introduces variability in the benzoyl moiety of the final products. |
| 5. Cleavage | Treat the resin with a cleavage cocktail (e.g., TFA) to release the final benzamide products. | Isolates the desired compounds from the solid support. |
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of N 1 1h Pyrrol 2 Yl Ethyl Benzamide Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful methods for establishing the atomic connectivity and spatial arrangement of atoms in N-[1-(1H-pyrrol-2-yl)ethyl]benzamide.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, distinct signals are expected for the protons on the benzoyl group, the pyrrole (B145914) ring, the ethyl linker, and the amide N-H proton. The chemical shifts (δ) and coupling constants (J) reveal through-bond connectivities. For instance, the ethyl group would appear as a characteristic quartet and doublet pair.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct resonances for the carbonyl carbon of the amide, the aromatic carbons of the benzoyl group, the carbons of the pyrrole ring, and the aliphatic carbons of the ethyl group. rsc.org
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the nitrogen environments in the amide and pyrrole moieties. Heteronuclear 2D experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often used to correlate ¹⁵N signals with directly attached or long-range coupled protons, respectively. rsc.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity within the ethyl group and the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon or nitrogen atom, enabling unambiguous assignment of ¹³C and ¹⁵N resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons/nitrogens. It is crucial for connecting the benzoyl group to the ethyl linker via the amide bond and the ethyl group to the pyrrole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-[1-(1H-pyrrol-2-yl)ethyl]benzamide
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (C=O) | - | ~167 |
| Benzoyl (Ar-H) | 7.4 - 7.8 | 127 - 135 |
| Pyrrole (C2-H) | ~6.7 | ~131 |
| Pyrrole (C3-H, C4-H) | ~6.1 | ~107-108 |
| Pyrrole (N-H) | ~10-11 | - |
| Ethyl (CH) | ~5.3 | ~48 |
| Ethyl (CH₃) | ~1.6 | ~21 |
| Amide (N-H) | ~8.5 | - |
Dynamic NMR (DNMR) is employed to study time-dependent phenomena, such as conformational changes and restricted bond rotations that occur on the NMR timescale. copernicus.org In N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, the most significant dynamic process is the hindered rotation around the amide C-N bond due to its partial double-bond character.
This restricted rotation can lead to the existence of distinct E/Z conformers or rotamers, which may be observable at low temperatures. nih.gov By recording NMR spectra over a range of temperatures, the coalescence of signals from the different conformers can be observed as the rate of rotation increases. unibas.it A complete line-shape analysis of these variable-temperature spectra allows for the determination of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the amide linkage.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is highly sensitive to the local atomic environment within the crystal lattice. researchgate.netnih.gov
Different polymorphs of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide will give rise to distinct SSNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions (e.g., hydrogen bonding). semanticscholar.org
¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning): This is the most common SSNMR experiment for studying organic solids. It provides high-resolution spectra where the chemical shift of each carbon is a sensitive probe of its local environment. The ¹³C CP-MAS spectrum serves as a unique "fingerprint" for each polymorphic form. nih.gov
¹⁵N CP-MAS: This technique provides similar information for the nitrogen atoms. The chemical shifts of the amide and pyrrole nitrogens are particularly sensitive to their involvement in hydrogen bonding networks, which often differ between polymorphs. rsc.org
By comparing the SSNMR spectra of different batches of a sample, the presence of different polymorphs or an amorphous phase can be readily identified and even quantified. nih.gov
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For N-[1-(1H-pyrrol-2-yl)ethyl]benzamide (molecular formula: C₁₃H₁₄N₂O), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass to within a few parts per million (ppm). This technique is invaluable for confirming the identity of a newly synthesized compound. ijpsm.com
Table 2: Calculated Exact Masses of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide and its Common Adducts
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M] | C₁₃H₁₄N₂O | 214.11061 |
| [M+H]⁺ | C₁₃H₁₅N₂O⁺ | 215.11844 |
| [M+Na]⁺ | C₁₃H₁₄N₂ONa⁺ | 237.09983 |
| [M+K]⁺ | C₁₃H₁₄N₂OK⁺ | 253.07377 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected precursor ion. The protonated molecule, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragments helps to confirm the connectivity of different parts of the molecule. For N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, key fragmentation pathways would likely include:
Amide bond cleavage: This can occur in two ways, leading to a benzoyl cation or a protonated 1-(1H-pyrrol-2-yl)ethanamine fragment.
Cleavage of the C-N bond between the ethyl group and the pyrrole ring: This would result in the formation of a stable pyrrolic cation.
Loss of small neutral molecules: Such as the loss of the ethyl group or parts of the pyrrole ring.
The fragmentation pathways provide robust confirmation of the compound's proposed structure. nih.govnih.gov
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₁₃H₁₅N₂O]⁺
| m/z (Predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 105.0335 | Benzoyl cation [C₇H₅O]⁺ | Cleavage of amide C-N bond |
| 110.0968 | Protonated 1-(1H-pyrrol-2-yl)ethanamine [C₆H₁₂N₂]⁺ | Cleavage of amide C-N bond |
| 81.0444 | Pyrrol-2-ylmethyl cation [C₅H₅N]⁺ | Cleavage of bond between ethyl and pyrrole |
| 199.0866 | [M+H - CH₃]⁺ | Loss of a methyl radical |
| 187.1233 | [M+H - C₂H₄]⁺ | Loss of ethene |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions within N-[1-(1H-pyrrol-2-yl)ethyl]benzamide derivatives. These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular forces.
The vibrational spectra of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide derivatives are characterized by distinct bands corresponding to their constituent functional groups. The amide moiety, central to this class of compounds, gives rise to several characteristic vibrations. The N-H stretching vibration of the amide is typically observed in the range of 3500–3300 cm⁻¹, and its position can be indicative of hydrogen bonding interactions. nih.gov Similarly, the carbonyl (C=O) stretching vibration, a strong band usually found between 1710 cm⁻¹ and 1659 cm⁻¹, is also sensitive to the molecular environment. nih.gov The presence of strong intermolecular hydrogen bonds between the amide N-H and carbonyl C=O groups can lead to a redshift (a shift to lower wavenumbers) in both of these stretching frequencies. nih.gov
The pyrrole ring also presents a unique vibrational fingerprint. The N-H stretching of the pyrrole ring can be distinguished from the amide N-H. researchgate.net Aromatic C-H stretching vibrations are typically observed in the region of 3123–3009 cm⁻¹. mdpi.com Furthermore, the C-C aromatic stretching vibrations within the benzene (B151609) and pyrrole rings appear in the spectral range of 1600 to 1400 cm⁻¹. mdpi.com
The analysis of these key vibrational modes allows for a comprehensive understanding of the molecular structure. A comparative table of expected vibrational frequencies for key functional groups is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amide N-H | Stretching | 3500–3300 | Position sensitive to hydrogen bonding nih.gov |
| Pyrrole N-H | Stretching | ~3500 | Can be distinguished from amide N-H researchgate.net |
| Aromatic C-H | Stretching | 3123–3009 | Characteristic of benzene and pyrrole rings mdpi.com |
| Carbonyl C=O | Stretching | 1710–1659 | Strong intensity, sensitive to hydrogen bonding nih.gov |
| Aromatic C=C | Stretching | 1625–1430 | Bands from both benzene and pyrrole rings mdpi.com |
Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, SC-XRD elucidates the nature of intermolecular interactions and the resulting crystal packing motifs. nih.gov
Studies on related benzamide (B126) structures have shown that the torsion angle between the carbonyl group and the phenyl ring can vary, influencing the conformational preferences. nih.gov Similarly, the orientation of the pyrrole ring relative to the rest of the molecule is determined by specific torsion angles. The analysis of these angles in a series of derivatives can reveal preferred low-energy conformations.
A representative table of key torsion angles that would be analyzed in the crystal structure of a N-[1-(1H-pyrrol-2-yl)ethyl]benzamide derivative is provided below.
| Torsion Angle | Description | Expected Observation |
| O=C-N-C | Defines the planarity of the amide group | Close to 180° for a planar trans-amide |
| C(aryl)-C=O-N | Describes the orientation of the benzoyl group | Can vary, influencing overall conformation nih.gov |
| C(pyrrole)-C-N-C | Describes the orientation of the pyrrole group | Determines the relative position of the two rings |
The way in which molecules of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide derivatives arrange themselves in the crystal lattice is governed by a variety of intermolecular interactions. Hydrogen bonds are often the most significant of these, playing a decisive role in the formation of the crystal structure. researchgate.net In these compounds, the amide N-H and the pyrrole N-H can act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor.
A summary of potential intermolecular interactions and their role in the crystal packing of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide derivatives is presented in the following table.
| Interaction Type | Donor/Acceptor Groups | Resulting Motif |
| N-H···O Hydrogen Bond | Amide N-H (donor), Carbonyl O (acceptor) | Dimer formation, chains, sheets mdpi.comresearchgate.net |
| N-H···N Hydrogen Bond | Pyrrole N-H (donor), Pyrrole N (acceptor) | Formation of extended networks researchgate.net |
| C-H···O Hydrogen Bond | Aromatic/Aliphatic C-H (donor), Carbonyl O (acceptor) | Stabilization of primary hydrogen bond networks |
| π-π Stacking | Pyrrole and/or Benzene rings | Contributes to crystal packing efficiency |
Computational Chemistry and Molecular Modeling of N 1 1h Pyrrol 2 Yl Ethyl Benzamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of chemical bonding, molecular orbitals, and reactivity.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to investigate electronic structure, predict chemical reactivity, and simulate spectroscopic data for a wide range of molecules, including benzamide (B126) and pyrrole (B145914) derivatives. researchgate.netnih.gov
Electronic Structure and Reactivity: DFT calculations are used to determine the spatial distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from these orbital energies to provide a quantitative measure of the molecule's reactivity. nih.govmdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to identify sites that are susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov
Spectroscopic Properties: DFT is a powerful tool for predicting various spectroscopic properties. It can accurately calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) spectra. nih.gov Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are also performed to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.netnih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis), correlating the observed absorption maxima with specific electronic transitions between molecular orbitals. ias.ac.in The agreement between calculated and experimental spectroscopic data serves as a validation of the computed molecular structure. researchgate.net
| Parameter/Output | Description | Typical Application/Insight | Source |
|---|---|---|---|
| Functional/Basis Set | The theoretical level of theory used, e.g., B3LYP/6-311++G(d,p). | Determines the accuracy and computational cost of the calculation. Different functionals may be chosen for specific properties. | researchgate.net |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles that can be compared with experimental data (e.g., from X-ray crystallography). | nih.gov |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. | nih.gov |
| Calculated Vibrational Frequencies | Theoretical prediction of IR and Raman spectral peaks. | Aids in the assignment of experimental IR spectra, confirming the presence of specific functional groups. | nih.gov |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are capable of providing highly accurate descriptions of electronic structure.
While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other computational techniques and for systems where electron correlation effects are particularly important. nih.gov They can provide precise calculations of molecular energies, geometries, and properties. For instance, ab initio molecular dynamics simulations can be performed to study chemical reactions and conformational changes, offering a detailed view of how electronic structure evolves over time. nih.gov Although specific high-accuracy ab initio studies on N-[1-(1H-pyrrol-2-yl)ethyl]benzamide are not prevalent in the literature, these methods represent the gold standard for theoretical electronic structure determination.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals how a molecule's conformation and its interactions with the environment evolve. This method is particularly valuable for exploring the conformational landscape of flexible molecules like N-[1-(1H-pyrrol-2-yl)ethyl]benzamide and understanding the influence of solvents on their behavior. nih.govnih.gov
Conformational Landscapes: Molecules are not static entities; they exist as an ensemble of different conformations. biorxiv.org MD simulations can sample these various conformations, identifying the most stable (lowest energy) states and the energy barriers between them. nih.gov Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD), helps to monitor the stability of the molecule and identify significant conformational changes. peerj.com This is crucial for understanding how the molecule's shape influences its properties and biological activity.
Solvation Effects: The surrounding solvent can have a profound impact on a molecule's structure, dynamics, and function. nih.gov MD simulations explicitly model solvent molecules (such as water), allowing for a detailed investigation of solvation effects. rsc.org Researchers can analyze the formation of hydrogen bonds between the solute and solvent, the structure of the solvent shell around the molecule, and how these interactions influence the conformational preferences of the solute. nih.gov Understanding solvation is critical for accurately predicting molecular behavior in a realistic biological or chemical environment.
| Aspect | Description | Insight Gained | Source |
|---|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER). | Determines the accuracy of the interactions between atoms in the simulation. | nih.gov |
| Solvent Model | Representation of the solvent, either explicitly (individual molecules) or implicitly (a continuous medium). | Explicit solvent provides a more realistic description of solute-solvent interactions like hydrogen bonding. | nih.gov |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations allow for the sampling of a wider range of conformational states and slower dynamic processes. | peerj.com |
| Trajectory Analysis | Post-processing of the simulation data to calculate properties like RMSD, hydrogen bonds, and conformational clusters. | Reveals the dynamic behavior, stability, and dominant conformations of the molecule. | nih.gov |
Molecular Docking and Scoring for Ligand-Target Interaction Prediction
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is fundamental in structure-based drug design for identifying potential drug candidates by predicting their binding mode and affinity within the active site of a biological target. mdpi.comacs.org
The primary goals of molecular docking are to predict the binding conformation (pose) of the ligand and to estimate the strength of the interaction, often expressed as a binding affinity or a docking score. researchgate.net Docking algorithms systematically search for possible binding poses of the ligand within the receptor's binding site. researchgate.net
A scoring function is then used to evaluate each pose, assigning a score that estimates the binding free energy. peerj.com Lower docking scores typically indicate a more favorable binding affinity. mdpi.com The results from docking studies on related pyrrole and benzamide compounds have shown that these molecules can achieve favorable docking scores, suggesting potential as inhibitors for various protein targets. mdpi.commdpi.com Validation of the docking protocol is often performed by redocking a known co-crystallized ligand into its receptor and ensuring the algorithm can reproduce the experimental binding pose. nih.govnih.gov
| Compound Type | Protein Target | Docking Score (kcal/mol) | Significance | Source |
|---|---|---|---|---|
| Benzamide Derivatives | E. coli Protein (4DUH) | -64 to -78 | Scores are close to the co-crystallized natural ligand, suggesting potential as antibacterial agents. | mdpi.com |
| Pyrrole-Benzimidazole Derivatives | Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | Not specified numerically, but noted as having good affinity. | Suggests potential antioxidant activity through interaction with NQO1. | nih.gov |
| Biheterocyclic Propanamides | α-glucosidase | -9.70 to -9.90 | Strong binding affinity suggests potential as antidiabetic agents. | acs.org |
| Pyrrolo[1,2-a]quinoline Derivatives | C. albicans Sterol 14-alpha demethylase (5TZ1) | Not specified numerically, but noted as having potential binding affinity. | Indicates potential as novel antifungal agents. | mdpi.com |
Beyond predicting the binding pose and affinity, docking analysis provides a detailed profile of the specific molecular interactions between the ligand and the protein. nih.gov These interactions are crucial for the stability of the ligand-protein complex.
The most common interactions analyzed include:
Hydrogen Bonds: These are critical for binding specificity and affinity. Docking studies identify which amino acid residues in the protein act as hydrogen bond donors or acceptors with the ligand. mdpi.com
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.
Van der Waals Forces: These are general attractive or repulsive forces between molecules.
Pi-Pi Stacking: Aromatic rings in the ligand, such as the pyrrole or benzene (B151609) rings, can stack with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the protein.
By examining these interactions, researchers can understand the key structural features of the ligand that are responsible for its binding and can propose modifications to enhance its potency and specificity. nih.gov For example, studies on related compounds have identified specific amino acid residues, such as ASN 46, GLY 101, and ARG 76 in one E. coli protein, that form crucial hydrogen bonds with the ligand. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the efficacy and characteristics of unsynthesized compounds, thereby streamlining the research and development process.
The development of predictive QSAR and QSPR models for N-[1-(1H-pyrrol-2-yl)ethyl]benzamide and its analogs involves the calculation of various molecular descriptors. These descriptors quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. While specific QSAR/QSPR studies on N-[1-(1H-pyrrol-2-yl)ethyl]benzamide are not extensively documented in publicly available literature, the methodologies can be illustrated through studies on structurally related compounds, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives.
For instance, in a typical 3D-QSAR study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods build a 3D grid around the aligned molecules and calculate steric and electrostatic fields (in CoMFA) or similarity indices based on hydrophobicity, hydrogen bond donor/acceptor properties, and electrostatic fields (in CoMSIA). The resulting data is then analyzed using partial least squares (PLS) regression to generate a predictive model.
A hypothetical QSAR model for a series of pyrrole-containing compounds might yield an equation of the following form:
pIC₅₀ = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the descriptors could represent properties such as molecular weight, logP (lipophilicity), and electronic parameters. The coefficients (a, b, c) indicate the relative importance of each descriptor.
A study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors provides a relevant example of the statistical robustness of such models. rsc.orgnih.govpreprints.orgresearchgate.netpreprints.org The developed CoMFA and CoMSIA models demonstrated good predictive capabilities, as indicated by their statistical parameters.
| Model | q² | r² | r²pred |
| CoMFA | 0.783 | 0.944 | 0.851 |
| CoMSIA | 0.728 | 0.982 | 0.814 |
Table 1: Statistical parameters of 3D-QSAR models for a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²pred is the predictive correlation coefficient for an external test set.
These high values for q², r², and r²pred suggest that the models are statistically significant and have good predictive power for the activity of new compounds within the same chemical class. rsc.orgnih.govpreprints.orgresearchgate.netpreprints.org
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand, a set of active compounds, or the active site of a biological target.
For the N-[1-(1H-pyrrol-2-yl)ethyl]benzamide scaffold, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The spatial arrangement and distances between these features are critical for molecular recognition by a biological target.
A study on benzamide analogs as FtsZ inhibitors provides a practical example of pharmacophore model development. nih.gov In this study, a five-featured pharmacophore model was generated, consisting of:
One hydrogen bond acceptor
One hydrogen bond donor
One hydrophobic feature
Two aromatic rings
This model was then used to develop a 3D-QSAR model, which showed a good correlation between the experimental and predicted activities of the compounds. nih.gov The successful validation of such a model indicates its utility in virtual screening campaigns to identify novel compounds with the desired biological activity.
| Pharmacophore Feature | Description |
| Hydrogen Bond Acceptor (A) | A chemical group capable of accepting a hydrogen bond. |
| Hydrogen Bond Donor (D) | A chemical group capable of donating a hydrogen bond. |
| Hydrophobic (H) | A non-polar region of the molecule. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of atoms. |
Table 2: Common pharmacophore features relevant to N-[1-(1H-pyrrol-2-yl)ethyl]benzamide systems.
Cheminformatics and Data Mining for Analog Identification and Analysis
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, cheminformatics tools can be employed to search vast chemical databases for structurally similar compounds or molecules that share a common pharmacophore.
Virtual screening is a key application of cheminformatics in drug discovery. This process involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. Virtual screening can be ligand-based, where a known active molecule is used as a template, or structure-based, where the three-dimensional structure of the target protein is known.
For N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, a ligand-based virtual screening campaign could be initiated using its 2D or 3D structure as a query. Similarity searching algorithms would then be used to identify compounds in a database with a high degree of structural similarity. The identified hits can then be further evaluated using more computationally intensive methods like molecular docking or subjected to experimental testing.
The process of analog identification and analysis typically involves the following steps:
Database Selection: Choosing a suitable chemical database, such as PubChem, ChEMBL, or commercial databases.
Query Definition: Defining the query molecule, in this case, N-[1-(1H-pyrrol-2-yl)ethyl]benzamide, or a pharmacophore model derived from it.
Similarity Metric Selection: Choosing a method to quantify molecular similarity, such as Tanimoto coefficient for fingerprint-based comparisons.
Screening and Filtering: Performing the virtual screen and applying filters to the results based on physicochemical properties (e.g., molecular weight, logP) to select for drug-like candidates.
Analysis of Hits: Analyzing the identified analogs to understand structure-activity relationships and to select promising candidates for further investigation.
Through these computational approaches, researchers can efficiently explore the chemical space around the N-[1-(1H-pyrrol-2-yl)ethyl]benzamide scaffold to identify novel compounds with potentially enhanced activity and desirable properties.
Investigation of Molecular Interactions and Mechanisms Mediated by Benzamide Pyrrole Conjugates
Biochemical and Biophysical Studies of Target Engagement (Non-Clinical)
Benzamide (B126), N-[1-(1H-pyrrol-2-yl)ethyl]- and its derivatives have emerged as a significant scaffold in the study of enzyme inhibition, particularly targeting histone deacetylases (HDACs). These enzymes are crucial in the epigenetic regulation of gene expression, and their dysregulation is linked to various cancers and other diseases. The inhibitory mechanism of benzamide-pyrrole conjugates against HDACs often involves a three-part interaction with the enzyme's active site. This interaction is typically characterized by a zinc-binding group that chelates the catalytic zinc ion, a linker moiety that occupies the narrow catalytic tunnel, and a cap group that interacts with residues at the rim of the active site.
In many designed inhibitors, the benzamide portion functions as the cap group, while the pyrrole (B145914) ring can be part of the linker. The specific nature of the substitution on both the benzamide and pyrrole rings plays a critical role in determining the potency and selectivity of the inhibitor. For instance, modifications to the benzamide ring can enhance interactions with the surface of the enzyme, while alterations to the pyrrole-containing linker can optimize the geometry of the zinc-binding group within the catalytic site. Kinetic studies of these inhibitors often reveal a competitive or mixed-type inhibition pattern, indicating that they bind to the active site and prevent substrate binding or processing.
Table 1: Representative Data on Enzyme Inhibition by Benzamide-Pyrrole Analogs
| Enzyme Target | Inhibitor Scaffold | Inhibition Constant (Ki) | Mechanism of Inhibition |
| HDAC1 | Benzamide-pyrrole-hydroxamate | Nanomolar (nM) range | Reversible, Competitive |
| HDAC6 | Substituted Benzamide-pyrrole | Sub-micromolar (µM) range | Mixed (Competitive/Non-competitive) |
| Sirtuin 2 | N-acyl-hydrazone substituted benzamide-pyrrole | Micromolar (µM) range | Uncompetitive |
This table is illustrative and based on general findings for this class of compounds.
The study of benzamide-pyrrole conjugates extends to their interactions with various receptors, where understanding the kinetics and thermodynamics of binding is crucial. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in elucidating these parameters. SPR can provide real-time data on the association (k_on) and dissociation (k_off) rates of the ligand-receptor interaction, from which the equilibrium dissociation constant (K_d) can be derived. ITC, on the other hand, directly measures the heat changes upon binding, providing insights into the thermodynamic driving forces, including enthalpy (ΔH) and entropy (ΔS).
For benzamide-pyrrole derivatives targeting specific G protein-coupled receptors (GPCRs) or ion channels, these studies can reveal whether the binding is primarily driven by favorable enthalpic contributions, such as hydrogen bonding and electrostatic interactions, or by entropic factors, often associated with the hydrophobic effect and conformational changes. This detailed understanding of the binding thermodynamics and kinetics is essential for the rational design of ligands with improved affinity and selectivity.
The pyrrole moiety is a well-established DNA minor groove binding motif, famously exemplified by natural products like distamycin. Consequently, benzamide-pyrrole conjugates have been investigated for their potential to interact with DNA and RNA. These studies aim to understand how the addition of the benzamide group and other substituents influences the binding affinity and sequence selectivity of the pyrrole core.
Molecular-level investigations often employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and molecular modeling. NMR can provide detailed structural information about the complex formed between the small molecule and the nucleic acid, identifying specific points of contact. CD spectroscopy is sensitive to the conformational changes in DNA or RNA upon ligand binding. These studies have shown that benzamide-pyrrole compounds can bind to the minor groove of DNA, with the benzamide group often positioned at the entrance of the groove, potentially enhancing binding affinity through additional interactions. The sequence specificity of these interactions is a key area of research, with the goal of designing molecules that can target specific gene sequences.
The modulation of protein-protein interactions (PPIs) represents a challenging but highly promising area of drug discovery. Benzamide-pyrrole scaffolds offer a versatile platform for the design of small molecules that can either inhibit or stabilize these interactions. The design of PPI modulators often involves creating molecules that can mimic the secondary structures, such as α-helices or β-sheets, that are frequently found at the interface of interacting proteins.
The benzamide and pyrrole rings can be functionalized with various substituents that project into space, mimicking the side chains of key amino acid residues ("hot spots") at the PPI interface. Biophysical techniques like fluorescence polarization (FP), Förster resonance energy transfer (FRET), and SPR are used to screen for and characterize the effects of these compounds on specific PPIs. Successful modulation of a PPI by a benzamide-pyrrole conjugate would provide a valuable tool for studying the biological function of that interaction and could serve as a starting point for therapeutic development.
Mechanistic Probes in Chemical Biology
The inherent target-binding properties of Benzamide, N-[1-(1H-pyrrol-2-yl)ethyl]- and its analogs make them excellent candidates for the development of molecular probes. These probes are essential tools in chemical biology for studying the function, localization, and dynamics of their biological targets in complex cellular environments. The development of such probes typically involves the chemical modification of the parent compound to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety, or a photo-affinity label.
A critical aspect of probe design is ensuring that the appended tag does not significantly perturb the binding affinity and selectivity of the original molecule. Once validated, these probes can be applied in a variety of experiments. For example, a fluorescently labeled benzamide-pyrrole derivative could be used in high-resolution microscopy to visualize the subcellular localization of its target enzyme or receptor. A biotinylated version could be employed in pull-down assays to isolate the target protein and its interacting partners from cell lysates for subsequent identification by mass spectrometry. Photo-affinity probes, which form a covalent bond with their target upon photo-activation, are particularly useful for unambiguously identifying the direct binding partners of the compound.
Table 2: Applications of Benzamide-Pyrrole Based Molecular Probes
| Probe Type | Reporter Tag | Application | Information Gained |
| Imaging Probe | Fluorescent Dye (e.g., FITC, Rhodamine) | Cellular imaging, Fluorescence microscopy | Subcellular localization of the target protein |
| Affinity Probe | Biotin | Affinity purification, Pull-down assays | Identification of the target protein and its binding partners |
| Photo-affinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Target identification, Binding site mapping | Covalent labeling and unequivocal identification of the direct target |
This table outlines the general principles and applications for molecular probes derived from this scaffold.
Elucidation of Biological Pathways through Molecular Interaction
Detailed studies elucidating the specific biological pathways modulated by Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]- through molecular interactions are not extensively available in the public domain. However, based on the known biological activities of structurally related benzamide and pyrrole-containing compounds, several potential pathways can be hypothesized. Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors. For instance, certain benzamide analogues have been shown to act as antagonists for specific receptors, thereby modulating downstream signaling cascades.
The pyrrole moiety is also a common scaffold in pharmacologically active compounds and can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. The conjugation of the benzamide and pyrrole rings in "Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]-" creates a unique chemical entity whose interactions with cellular components would determine its biological effects. Without specific experimental data, any discussion of its impact on biological pathways remains speculative. Further research, including target identification and validation studies, is necessary to elucidate the precise mechanisms of action.
Spectroscopic Analysis of Ligand-Target Complexes (e.g., NMR titration, Fluorescence quenching)
Spectroscopic techniques are invaluable for characterizing the binding of a ligand, such as "Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]-", to its biological target. Nuclear Magnetic Resonance (NMR) titration and fluorescence quenching are powerful methods to study these interactions at a molecular level.
NMR Titration
NMR titration experiments can provide detailed information about the binding interface between a ligand and its target protein. By recording NMR spectra of the target protein upon incremental addition of the ligand, changes in the chemical shifts of specific amino acid residues can be monitored. These chemical shift perturbations (CSPs) can identify the residues that are involved in the binding event, allowing for the mapping of the binding site on the protein surface.
For a hypothetical complex between "Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]-" and a target protein, one would expect to observe significant CSPs for residues in the binding pocket that form interactions with the benzamide and pyrrole moieties. The dissociation constant (Kd), a measure of binding affinity, can also be determined by analyzing the concentration-dependent changes in the chemical shifts.
Table 1: Hypothetical NMR Titration Data for the Interaction of Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]- with a Target Protein
| Ligand Concentration (µM) | Chemical Shift Perturbation (Δδ) of a Binding Site Residue (ppm) |
| 0 | 0.00 |
| 10 | 0.05 |
| 25 | 0.12 |
| 50 | 0.23 |
| 100 | 0.40 |
| 200 | 0.65 |
| 500 | 0.95 |
| 1000 | 1.10 |
Fluorescence Quenching
Fluorescence quenching is another widely used technique to study ligand-protein interactions. This method relies on the intrinsic fluorescence of certain amino acids, typically tryptophan and tyrosine, in the target protein. When a ligand binds to the protein in proximity to these fluorescent residues, it can cause a decrease, or quenching, of the fluorescence intensity.
The extent of fluorescence quenching can be used to determine binding parameters, such as the binding constant (Ka) and the number of binding sites (n), by applying the Stern-Volmer equation. The mechanism of quenching (static or dynamic) can also be elucidated by analyzing the temperature dependence of the quenching process. For "Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]-", its ability to quench the intrinsic fluorescence of a target protein would confirm binding and provide quantitative information about the interaction.
Table 2: Hypothetical Fluorescence Quenching Data for the Interaction of Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]- with a Target Protein
| Ligand Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | F0/F |
| 0 | 100 | 1.0 |
| 10 | 85 | 1.18 |
| 25 | 70 | 1.43 |
| 50 | 55 | 1.82 |
| 100 | 40 | 2.50 |
| 200 | 25 | 4.00 |
| 500 | 15 | 6.67 |
| 1000 | 8 | 12.50 |
It is important to emphasize that the data presented in the tables are hypothetical and for illustrative purposes only, as specific experimental results for "Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]-" are not currently available in published literature.
Structure Activity Relationship Sar and Structural Modification Studies for Enhanced Molecular Performance
Systematic Derivatization and Analog Synthesis to Probe Activity Space
The systematic synthesis of derivatives and analogs is a cornerstone of medicinal chemistry, allowing for a thorough exploration of the structure-activity relationship (SAR). For pyrrole (B145914) carboxamides and related N-acyl amides, this involves modifying three primary regions: the pyrrole ring, the ethyl-amide linker, and the benzamide (B126) moiety. researchgate.netmdpi.com
Pyrrole Ring Modifications: The pyrrole scaffold is a common feature in many bioactive molecules and drugs. nih.govbiolmolchem.com Synthetic strategies often involve the reaction of amines, 1,3-dicarbonyl compounds, and nitrostyrene derivatives to produce a variety of substituted pyrroles. researchgate.net Modifications can include the introduction of substituents at various positions on the pyrrole ring to probe for additional binding interactions or to alter electronic properties.
Amide Linker and Acyl Group Modifications: The N-acyl amino acid structure is a significant family of endogenous signaling molecules. mdpi.com The synthesis of analogs often involves creating a library of compounds with different acyl groups attached to the core amino acid or amino-amide structure. nih.govnih.gov For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, a series of pyrrolidine amide derivatives were synthesized with various aromatic replacements for the terminal phenyl group to study the impact on potency. nih.gov
Benzamide/Aniline Modifications: The synthesis of analogs frequently involves altering the benzamide portion. For related carboxamides, modifications to the aniline part have been extensively explored. Organometallic chemistry has been a key tool for creating a variety of ortho-substituted anilines, which are then incorporated into the final amide structure. researchgate.net Similarly, in the development of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), a systematic SAR study was conducted by modifying the substituent pattern on the phenyl ring. semanticscholar.org
The synthesis of N-acylpyrroles can be achieved from primary aromatic amides using reagents like 2,5-dimethoxytetrahydrofuran and thionyl chloride, offering a convenient route to these valuable intermediates. organic-chemistry.org These synthetic efforts generate libraries of compounds that are then screened to map how structural changes influence biological activity.
Impact of Substituent Effects on Molecular Recognition and Mechanism
Substituents on the aromatic rings of a molecule can dramatically influence its ability to recognize and interact with a biological target. These effects are generally categorized as electronic (electron-donating or electron-withdrawing) and steric (size and shape). wikipedia.org
In studies of phenyl- and benzoylpyrroles, biological activities were found to be strongly dependent on the substituent pattern. nih.gov For example, the marine antibiotic pentabromopseudilin, a highly substituted pyrrole derivative, was the most active compound in its class, highlighting the critical role of halogen substituents in its activity. nih.gov The introduction of electron-withdrawing or electron-donating groups alters the charge distribution of the aromatic ring, which can affect interactions like hydrogen bonding and π-π stacking with the target protein. wikipedia.org
Research on N-(thiazol-2-yl)-benzamide analogs demonstrated that specific substitutions were beneficial for activity. The introduction of a 4-tert-butyl group on the thiazole ring enhanced antagonist activity. semanticscholar.org Conversely, a large N,N-diallylsulfamoyl group in the para-position of the phenyl ring resulted in an inactive compound, suggesting a steric hindrance or an unfavorable electronic effect. semanticscholar.org
In a different series of 1,2,5-oxadiazoles, SAR studies showed that antiplasmodial activity was highly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com The data revealed that specific substitutions led to significantly higher activity and selectivity.
The following table summarizes the impact of substituents on the activity of N-[4-(Aryl)-1,2,5-oxadiazol-3-yl]benzamide analogs against P. falciparum.
| Compound ID | 4-Aryl Substituent | 3-Benzamide Substituent | IC50 (µM) |
| 2 | 4-methoxyphenyl | H | 0.076 |
| 37 | 4-nitrophenyl | H | 5.399 |
| 41 | 3-nitrophenyl | H | 0.323 |
| 51 | 3-ethoxy-4-methoxyphenyl | 3-methyl | 0.034 |
| 55 | 4-aminophenyl | H | 53.70 |
| 60 | 3-aminophenyl | H | 3.136 |
This table is generated based on data for illustrative purposes from a study on 1,2,5-oxadiazoles, which serves as an example of how substituent effects are analyzed. mdpi.com
These studies collectively show that even minor changes in substitution can lead to significant differences in biological activity, underscoring the importance of fine-tuning substituent patterns for optimal molecular recognition. nih.gov
Stereochemical Influences on Molecular Interactions
Stereochemistry is a critical factor in the biological activity of chiral compounds, as biological targets like enzymes and receptors are themselves chiral. nih.gov The central ethyl group in Benzamide, n-[1-(1h-pyrrol-2-yl)ethyl]- creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S).
These enantiomers can exhibit profound differences in their pharmacological profiles. One enantiomer may bind with high affinity to a target, while the other may have low or no affinity. This is because the three-dimensional arrangement of atoms in one enantiomer fits precisely into the binding site, while the other does not. mdpi.com
Similarly, studies on the bioactive compound farrerol showed stereoselective differences in its binding to various protein targets. A notable difference was observed in the binding to the enzyme UCHL3, where the (−)-farrerol enantiomer showed significantly higher binding affinity than the (+)-enantiomer, emphasizing the crucial role of stereochemistry in ligand-protein recognition. mdpi.com
Conformational Rigidity and Flexibility in Relation to Target Binding
The balance between conformational rigidity and flexibility is a key determinant of a molecule's binding affinity and selectivity. A flexible molecule can adapt its shape to fit into a binding site, but this comes at an entropic cost, which can decrease binding affinity. Conversely, a rigid molecule has a lower entropic penalty upon binding but may not have the correct conformation to fit the target.
In the development of NAAA inhibitors, it was observed that conformationally flexible linkers in pyrrolidine amide derivatives increased inhibitory potency but reduced selectivity. nih.gov In contrast, conformationally restricted linkers did not enhance potency but improved selectivity over a related enzyme, fatty acid amide hydrolase (FAAH). nih.gov This suggests that restricting the conformation of the molecule can lock it into a shape that is more specific for the intended target.
Computational studies, such as molecular docking, can provide insights into the preferred binding conformations. For pyrrole sulfonamides, conformational analysis was part of the molecular recognition studies to understand how these molecules might act as receptors. nih.gov The goal of such analyses is to design molecules that are pre-organized in their bioactive conformation, thereby minimizing the entropic loss upon binding and potentially increasing potency and selectivity.
Bioisosteric Replacements and Their Effects on Interaction Profiles
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comestranky.sk
Common bioisosteric replacements include:
Amide Bioisosteres: The amide bond is a common feature in bioactive molecules, but it can be susceptible to hydrolysis. Heterocycles are often used as bioisosteres for functional groups to create safer and more potent drugs. nih.gov For example, pyrazoles have been investigated as suitable bioisosteric replacements for amide functional groups in inhibitors of prolylcarboxypeptidase (PrCP). nih.gov In another example, 1,2,4-oxadiazole rings were used as part of a bioisosteric design strategy for novel benzamides. nih.gov
Ring Bioisosteres: A phenyl ring can often be replaced by a heteroaromatic ring like pyridine (B92270) or thiophene to modulate properties such as solubility and hydrogen bonding capacity. nih.gov
Functional Group Replacements: Simple replacements like substituting a hydroxyl group with an amino group or a hydrogen atom with a fluorine atom can significantly alter a molecule's metabolic stability and binding interactions. cambridgemedchemconsulting.comestranky.sk
The table below provides examples of classical and non-classical bioisosteres.
| Original Group | Classical Bioisosteres | Non-Classical Bioisosteres |
| -H | -F | - |
| -OH | -NH2, -SH, -F | -CH3 |
| -C=O | -C=S, -C=NH | -SO2- |
| Phenyl | Pyridyl, Thienyl | Cyclohexyl |
| Amide (-CONH-) | Thioamide (-CSNH-) | 1,2,4-Oxadiazole, Pyrazole |
This table is generated based on general principles of bioisosterism. cambridgemedchemconsulting.comestranky.sknih.gov
In the design of inhibitors, bioisosteric replacement can lead to compounds with altered interaction profiles. While the goal is often to maintain a similar biological activity, the new group may form different or stronger interactions with the target, leading to improved potency. nih.gov For instance, a study on benzamide analogues containing pyrazole rings utilized a structure-based bioisosterism design approach. mdpi.com
Scaffold Hopping and Lead Optimization Principles (Theoretical Medicinal Chemistry)
Scaffold hopping is an advanced lead optimization strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally distinct scaffold, while preserving the key pharmacophoric features responsible for biological activity. nih.gov This approach is valuable for discovering novel chemical classes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a more favorable intellectual property position. nih.govresearchgate.net
The pyrrole ring itself is considered a valuable scaffold in drug discovery programs. nih.govbiolmolchem.com A scaffold hopping approach might replace the pyrrole-benzamide core of the title compound with a completely different heterocyclic system. For example, researchers attempting to find novel antagonists for the CB1 receptor replaced a methylpyrazole core with various five- and six-membered rings, including thiazoles and pyrroles. nih.gov
The process often employs computational tools to identify new scaffolds that can spatially arrange the necessary functional groups in a similar orientation to the original lead compound. These computer-based methods reduce the need for extensive experimental screening and lower costs. researchgate.net The discovery of novel bioactive compounds is vital, and scaffold hopping from existing natural products or marketed drugs is a powerful approach. researchgate.net For instance, a novel small molecule was discovered through a scaffold-hopping strategy that started from bioactive natural compounds like flavones and isoflavones. researchgate.net
Ultimately, both bioisosteric replacement and scaffold hopping are key principles in theoretical medicinal chemistry aimed at the rational design of new and improved therapeutic agents. nih.gov
Future Research Directions and Emerging Avenues in Benzamide Pyrrole Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable synthetic methods remains a cornerstone of chemical research. For benzamide-pyrrole structures, future efforts will likely concentrate on novel catalytic systems that offer improved yields, selectivity, and greener reaction conditions.
Key areas of exploration include:
Organocatalysis : Moving away from traditional metal catalysts, organocatalytic approaches are gaining traction. These methods can offer unique selectivity and are often more environmentally benign. For instance, combined acid catalyst systems have been used for the atroposelective synthesis of chiral aryl pyrroles. nih.gov
Flow Chemistry : Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of benzamide-pyrrole derivatives. This technology can enable precise control over reaction parameters, leading to higher purity and consistency.
Catalytic Amide Bond Formation : There is a significant push to develop catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate substantial waste. ucl.ac.uk Catalysts based on boron, titanium, and zirconium are being explored for direct amidation between carboxylic acids and amines. ucl.ac.uk
Multicomponent Reactions : One-pot, multicomponent reactions (MCRs) that allow for the construction of complex pyrrole (B145914) systems from simple starting materials are highly desirable. nih.govnih.gov For example, a copper-N-heterocyclic carbene (Cu-NHC) catalyzed one-pot protocol has been developed for the synthesis of highly substituted pyrroles from ketones, amines, and diols. nih.gov
| Synthetic Strategy | Key Advantages | Catalyst/System Example | Potential Impact |
|---|---|---|---|
| Organocatalysis | Environmentally benign, unique selectivity | Combined Brønsted/Lewis acids | Access to enantiomerically pure compounds |
| Flow Chemistry | Scalability, safety, precise control | Microreactor systems | Improved manufacturing efficiency |
| Catalytic Amidation | Reduced waste, atom economy | Boric acid, boronic acids, Ti/Zr compounds | Greener synthesis of the amide bond ucl.ac.uk |
| Multicomponent Reactions | High efficiency, molecular diversity | Cu-NHC complexes nih.gov | Rapid generation of compound libraries |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov For benzamide-pyrrole chemistry, these computational tools offer unprecedented opportunities to accelerate the design-make-test-analyze cycle. nih.gov
Future applications in this domain will focus on:
Predictive Modeling : ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential targets of novel benzamide-pyrrole derivatives before they are synthesized. mdpi.com This can significantly reduce the time and cost associated with screening.
De Novo Design : Generative AI models can design entirely new benzamide-pyrrole structures tailored to specific property profiles or biological targets. springernature.com These models learn the underlying rules of chemical space and can propose novel, synthetically accessible molecules. acm.org
Reaction Prediction and Synthesis Planning : AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. nih.govresearchgate.net This can assist chemists in overcoming synthetic challenges and identifying more efficient pathways to target molecules. researchgate.net
Drug-Target Interaction (DTI) Prediction : A critical step in drug discovery is identifying the molecular targets of a compound. researchgate.net ML and deep learning models are becoming indispensable for predicting these interactions, helping to elucidate mechanisms of action and identify potential off-target effects. nih.govnih.govfrontiersin.org
Discovery of New Molecular Targets and Interaction Modalities
While pyrrole-based compounds are known to interact with a wide range of biological targets, there is a continuous search for new ones. ingentaconnect.comelsevierpure.com The pyrrole ring is a key structural feature in many bioactive natural products and FDA-approved drugs. nih.govnih.gov Future research will aim to move beyond established targets and explore novel mechanisms of action.
Emerging strategies include:
Chemoproteomics : This powerful technique uses chemical probes derived from a parent compound (like a benzamide-pyrrole derivative) to identify its protein binding partners within a complex biological system, such as a cell lysate. nih.govmdpi.comnih.gov This allows for the unbiased, proteome-wide identification of both intended targets and potential off-targets. mdpi.comrti.org
Phenotypic Screening : Rather than starting with a known target, phenotypic screening identifies compounds that produce a desired effect in a cell or organism. Subsequent target deconvolution, often using methods like chemoproteomics, can then reveal novel targets and pathways.
Exploring Unconventional Interactions : Research is expanding to understand and design molecules that act through non-traditional mechanisms, such as allosteric modulation, disruption of protein-protein interactions, or targeting RNA. The structural versatility of the benzamide-pyrrole scaffold makes it an attractive starting point for designing molecules with such complex interaction modalities.
Development of Advanced Analytical and Characterization Techniques
As more complex and diverse benzamide-pyrrole derivatives are synthesized, the need for sophisticated analytical techniques to characterize them becomes paramount. Since the core structure can be chiral, methods for analyzing enantiomers are particularly important.
Future advancements will likely involve:
Advanced Chiral Separations : Techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) are gaining popularity for their high efficiency and resolution in separating chiral compounds. jiangnan.edu.cnmdpi.com The development of new chiral stationary phases is crucial for improving these separations. mdpi.comresearchgate.net
Mass Spectrometry (MS) : MS is a powerful tool for structural analysis. acs.org Emerging MS methods, including ion mobility-mass spectrometry (IM-MS), are being developed to directly discriminate between enantiomers without prior chromatographic separation. acs.org
Solid-State Characterization : Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its properties. researchgate.netjbpr.in Techniques like single-crystal and powder X-ray diffraction (PXRD), hot-stage microscopy, and solid-state NMR are essential for identifying and characterizing different polymorphs of benzamide-pyrrole compounds. theijes.com The compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile ('ROY') is a well-known example of a highly polymorphic system. researchgate.netnih.gov
Application as Building Blocks in Advanced Materials Science
The inherent properties of the pyrrole ring, being an electron-rich aromatic heterocycle, make it a valuable component in materials science. researchgate.net Similarly, the benzamide (B126) group is known for its ability to form strong hydrogen bonds, which can direct the assembly of molecules into ordered structures. researchgate.net The combination of these two moieties in a single building block opens up new avenues for the creation of advanced functional materials.
Future research will focus on incorporating benzamide-pyrrole units as key building blocks in:
Conjugated Polymers : Pyrrole is a fundamental unit in conducting polymers. acs.orgtcichemicals.com Incorporating benzamide functionalities could introduce specific intermolecular interactions, influencing polymer packing, morphology, and electronic properties for applications in organic electronics like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.org
Supramolecular Assemblies : The hydrogen-bonding capabilities of the amide group can be exploited to create self-assembling systems, such as gels, liquid crystals, or well-defined nanostructures.
Functional Polyamides : Aromatic polyamides (aramids) are known for their exceptional thermal and mechanical properties. mdpi.com Creating well-defined poly(p-benzamide)s via chain-growth condensation polymerization allows for precise control over molecular weight and structure. acs.orgtamu.edu Incorporating pyrrole units into these backbones could introduce novel electronic or responsive properties. rsc.org The use of pyrrole amides as building blocks is a key strategy in this area. acs.org
Mechanistic Studies of Unconventional Reactivity
A fundamental understanding of reaction mechanisms is crucial for controlling chemical transformations and discovering new reactivity patterns. For benzamide-pyrrole systems, this involves studying both the synthesis of the scaffold and its subsequent reactions.
Future investigations will likely employ a combination of experimental and computational methods to:
Elucidate Reaction Pathways : Detailed kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates will provide insight into how these molecules are formed. For instance, understanding the mechanism of gold-catalyzed intramolecular cyclization of enyne sulfonamides can lead to optimized conditions for pyrrole synthesis. nih.gov
Computational Modeling : Density functional theory (DFT) and other computational chemistry methods will be used to model reaction transition states, calculate activation energies, and predict the outcomes of unknown reactions. This can guide experimental design and help explain observed reactivity.
Explore Photoredox and Electrochemical Catalysis : These modern synthetic techniques activate molecules in unique ways, often enabling transformations that are difficult to achieve with traditional thermal methods. Studying the behavior of benzamide-pyrrole compounds under these conditions could unlock novel and unconventional reactivity patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
